Aniline-d5
Aniline-d5
Aniline-d5 intended for use as an internal standard for the quantification of aniline by GC- or LC-MS. Aniline is an aromatic amine that has been used as a starting material in the synthesis of a wide variety of precursors to dyes and pigments, rubber processing chemicals, and agricultural chemicals. It increases the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) and decreases the levels of glutathione and catalase, as well as the activity of superoxide dismutase (SOD), in primary rat hepatocytes when used at concentrations of 5 and 10 µg/ml. Aniline (0.3 and 0.6% of the diet) induces splenic sarcomas in rats and is neurotoxic to rats when administered at doses of 750 and 1,000 mg/kg. Formulations containing aniline have been used in the synthesis of pharmaceuticals.
Brand Name:
Vulcanchem
CAS No.:
4165-61-1
VCID:
VC20795476
InChI:
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D
SMILES:
C1=CC=C(C=C1)N
Molecular Formula:
C6H7N
Molecular Weight:
98.16 g/mol
Aniline-d5
CAS No.: 4165-61-1
Cat. No.: VC20795476
Molecular Formula: C6H7N
Molecular Weight: 98.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Aniline-d5 intended for use as an internal standard for the quantification of aniline by GC- or LC-MS. Aniline is an aromatic amine that has been used as a starting material in the synthesis of a wide variety of precursors to dyes and pigments, rubber processing chemicals, and agricultural chemicals. It increases the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) and decreases the levels of glutathione and catalase, as well as the activity of superoxide dismutase (SOD), in primary rat hepatocytes when used at concentrations of 5 and 10 µg/ml. Aniline (0.3 and 0.6% of the diet) induces splenic sarcomas in rats and is neurotoxic to rats when administered at doses of 750 and 1,000 mg/kg. Formulations containing aniline have been used in the synthesis of pharmaceuticals. |
|---|---|
| CAS No. | 4165-61-1 |
| Molecular Formula | C6H7N |
| Molecular Weight | 98.16 g/mol |
| IUPAC Name | 2,3,4,5,6-pentadeuterioaniline |
| Standard InChI | InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D |
| Standard InChI Key | PAYRUJLWNCNPSJ-RALIUCGRSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])N)[2H])[2H] |
| SMILES | C1=CC=C(C=C1)N |
| Canonical SMILES | C1=CC=C(C=C1)N |
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